Cas no 1369237-95-5 (Thieno3,2-bpyridine-3-carbaldehyde)
Thieno3,2-bpyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- thieno[3,2-b]pyridine-3-carbaldehyde
- Thieno3,2-bpyridine-3-carbaldehyde
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- Inchi: 1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H
- InChI Key: PCQRBOLKGFLGJO-UHFFFAOYSA-N
- SMILES: C12C(C=O)=CSC1=CC=CN=2
Thieno3,2-bpyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T187400-50mg |
Thieno[3,2-b]pyridine-3-carbaldehyde |
1369237-95-5 | 50mg |
$ 560.00 | 2022-06-03 | ||
| TRC | T187400-100mg |
Thieno[3,2-b]pyridine-3-carbaldehyde |
1369237-95-5 | 100mg |
$ 930.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD562275-1g |
Thieno[3,2-b]pyridine-3-carbaldehyde |
1369237-95-5 | 97% | 1g |
¥10192.0 | 2023-04-02 |
Thieno3,2-bpyridine-3-carbaldehyde Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Thieno3,2-bpyridine-3-carbaldehyde
Comprehensive Guide to Thieno[3,2-b]pyridine-3-carbaldehyde (CAS No. 1369237-95-5): Properties, Applications, and Market Insights
Thieno[3,2-b]pyridine-3-carbaldehyde (CAS No. 1369237-95-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This thienopyridine derivative features a unique molecular structure combining a thiophene ring fused with a pyridine core, making it particularly valuable for drug discovery and organic electronics applications. With the increasing demand for novel heterocyclic building blocks in medicinal chemistry, this compound has become a subject of intense study among researchers worldwide.
The molecular structure of Thieno[3,2-b]pyridine-3-carbaldehyde offers exceptional versatility in synthetic chemistry. The aldehyde functional group at the 3-position provides an excellent handle for further derivatization through various organic reactions, including condensation, reduction, and nucleophilic addition. Recent studies have highlighted its potential as a precursor for developing kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies.
In the field of organic electronics, 1369237-95-5 has shown promise as a building block for conjugated polymers and small-molecule semiconductors. Its rigid, planar structure and extended π-conjugation system make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, aligning with the growing global focus on sustainable energy solutions. Researchers are particularly interested in how modifications to the thienopyridine scaffold can tune electronic properties for specific device applications.
The synthesis of Thieno[3,2-b]pyridine-3-carbaldehyde typically involves multi-step procedures starting from readily available thiophene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable manufacturing processes. Recent publications have demonstrated innovative catalytic methods for constructing the thienopyridine core with improved yields and reduced environmental impact.
Analytical characterization of 1369237-95-5 employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are critical for research applications. The growing availability of computational tools has enabled researchers to predict the physicochemical properties and reactivity of this heterocyclic aldehyde with greater accuracy, accelerating its application in drug design.
From a commercial perspective, the market for thienopyridine derivatives like Thieno[3,2-b]pyridine-3-carbaldehyde has expanded significantly in recent years. Pharmaceutical companies and research institutions are increasingly sourcing this compound for high-throughput screening and lead optimization programs. The compound's stability under various conditions and compatibility with common organic solvents contribute to its growing popularity in industrial applications.
Quality control standards for CAS 1369237-95-5 have become more stringent as its applications diversify. Reputable suppliers now provide comprehensive analytical data, including HPLC purity profiles and detailed spectral characterization. Researchers frequently search for information about storage conditions for thienopyridine carbaldehydes and handling precautions for heterocyclic aldehydes, reflecting practical concerns in laboratory settings.
Recent patent literature reveals growing interest in Thieno[3,2-b]pyridine-3-carbaldehyde as a key intermediate in various therapeutic areas. Its structural features appear in compounds targeting neurological disorders, inflammatory conditions, and metabolic diseases. The compound's ability to serve as a privileged scaffold in medicinal chemistry continues to drive innovation in drug discovery pipelines across major pharmaceutical companies.
Environmental and regulatory considerations surrounding 1369237-95-5 remain important discussion points. While not classified as hazardous under current regulations, proper laboratory practices should always be followed when handling this compound. The scientific community has shown particular interest in biodegradation pathways of thienopyridine derivatives and green chemistry approaches to heterocyclic synthesis, topics that frequently appear in recent scientific literature.
Future research directions for Thieno[3,2-b]pyridine-3-carbaldehyde may explore its potential in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's ability to coordinate with metal ions and participate in hydrogen bonding networks makes it an interesting candidate for designing functional materials. Additionally, its photophysical properties warrant further investigation for applications in fluorescence-based sensors and bioimaging probes.
For researchers considering working with CAS 1369237-95-5, it's essential to consult the most recent literature on its synthetic applications and physicochemical properties. Many investigators search for information about alternative synthetic routes to thienopyridine-3-carbaldehydes and spectral data interpretation for heterocyclic aldehydes, indicating areas where additional resources would be valuable. As the compound continues to find new applications, staying updated with the latest developments will be crucial for maximizing its potential in various research fields.
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